(S)-1-Cbz-3-Aminopyrrolidine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Enhancement in Kinetic Resolutions : The kinetic resolution of 3-aminopyrrolidine is significantly facilitated by applying a protecting group concept. Using 1-N-Cbz-protected 3-aminopyrrolidine results in a resolution with over 99% enantiomeric excess (ee) at 50% conversion. The reaction rate is up to 50 times higher with protected substrates, and enantioselectivity remarkably increases compared to unprotected substrates (Höhne, Robins, & Bornscheuer, 2008).
Chemoenzymatic Synthesis : This compound is utilized in the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines. Such syntheses are important for creating various pharmaceutical compounds, and the resolution of racemic compounds using this method often results in high enantiomeric excesses (Rodríguez-Rodríguez et al., 2013).
Synthesis of Antitumor Agents : Research shows that (S)-1-Cbz-3-Aminopyrrolidine is used in the synthesis of certain antitumor agents. Specifically, modifications of the core ring structure of related compounds have led to the discovery of derivatives with moderate cytotoxic activity against various tumor cell lines (Tomita et al., 2002).
Biomedical Material Development : In biomedical applications, lysine-derived polyesters bearing pendant carbobenzyloxy (Cbz)-protected amino groups, which can be obtained from this compound, have been developed for potential use in biomedical applications. These polyesters exhibit excellent cell compatibility and a tunable glass transition temperature, showing promise in the field of biomaterials (Chen et al., 2014).
Asymmetric Syntheses : The compound has been employed in the efficient asymmetric syntheses of pharmaceutical agents. For example, the S-(+) enantiomer of a quinolonecarboxylic acid class antibacterial agent has been synthesized using this compound, showing significantly better activity than its R-(-) enantiomer (Rosen et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl (3S)-3-aminopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXJNSKAXZNWMQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364012 | |
Record name | (S)-1-Cbz-3-Aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-72-5 | |
Record name | (S)-1-Cbz-3-Aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122536-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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